1,3-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
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Overview
Description
1,3-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes two imidazole rings fused together, making it a valuable molecule for various scientific and industrial applications.
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties, which make them important in the development of new drugs .
Biochemical Pathways
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent.
Substitution: Various nucleophiles in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield oxidized imidazole derivatives, while reduction with sodium borohydride can produce reduced forms of the compound .
Scientific Research Applications
1,3-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione has a wide range of scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A similar compound with a single imidazole ring, used as a solvent and in organic synthesis.
1,3-Dimesityl-1H-imidazol-3-ium-2-ide: Another imidazole derivative with different substituents, used in various chemical applications.
Uniqueness
1,3-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is unique due to its fused imidazole rings, which confer distinct chemical properties and reactivity. This structural feature makes it particularly valuable for applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
4,6-dimethyl-1,3,3a,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-9-3-4(8-5(11)7-3)10(2)6(9)12/h3-4H,1-2H3,(H2,7,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMPHBRFTZFQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(NC(=O)N2)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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